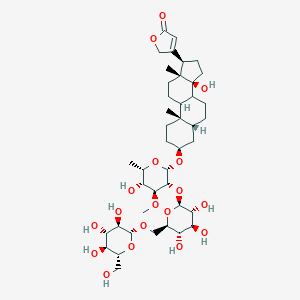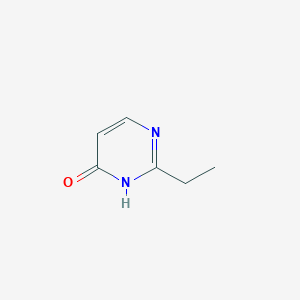![molecular formula C14H15N B082664 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine CAS No. 13737-31-0](/img/structure/B82664.png)
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar biphenyl derivatives often involves multi-step chemical reactions, ensuring high yield and purity of the final product. A common approach for synthesizing such compounds includes the condensation reactions, coupling reactions, or the use of diazo compounds in the presence of a catalyst to facilitate the bond formation between the biphenyl unit and the amine group. For instance, a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route, indicating the versatility of synthesis methods for biphenyl derivatives (Shimoga, Shin, & Kim, 2018).
Aplicaciones Científicas De Investigación
Antidepressant Potential
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its derivatives have been explored for their potential antidepressant properties. In one study, a compound structurally similar to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine demonstrated significant serotonin uptake inhibition, comparable to the standard drug sertraline. This indicates a potential for use in treating depression, supported by in vivo studies that showed a significant impact on the behavior of depressed animals when treated with the compound (Wunnava et al., 2023).
Anticonvulsant Effects
Research into chlorinated tetracyclic compounds, which share a core structural similarity with 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, has shown promising anticonvulsant effects in mice. These compounds significantly reduced immobility times in the forced swimming test, suggesting potential use as antidepressants or anticonvulsants (Karama et al., 2016).
Molecular Studies and Ligand Design
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its analogs have been the focus of molecular studies aimed at understanding their interactions with biological targets. For instance, derivatives have been studied for their ability to inhibit serotonin reuptake, offering insights into their therapeutic potential and aiding in the design of new ligands with improved efficacy and selectivity (Sniecikowska et al., 2019).
Corrosion Inhibition
Outside of biomedicine, amino acid compounds related to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine have been studied for their potential as corrosion inhibitors for steel in acidic solutions. These studies provide a foundation for developing eco-friendly corrosion inhibitors for industrial applications (Yadav et al., 2015).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of derivatives of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. Certain synthesized compounds have shown variable degrees of antibacterial and antifungal activity, indicating their potential as lead compounds for developing new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
Direcciones Futuras
The future directions of research on biphenyl compounds are vast and varied. For instance, a study on single-walled zeolitic nanotubes introduced the concept of directing zeolite nanotube synthesis using bolaform structure-directing agents capable of π-stacking of the hydrocarbon core . Another study discussed the potential of sacubitril/valsartan, a new medication approved for the treatment of heart failure with reduced ejection fraction, in increasing beta-amyloid plaque deposition in the brain and potentially increasing the risk of Alzheimer’s disease .
Propiedades
IUPAC Name |
N-methyl-1-(2-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXBKXHFEBSUHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598413 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine | |
CAS RN |
13737-31-0 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenylphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)








